ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
説明
BenchChem offers high-quality ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 3-[2-(4-ethoxyanilino)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-4-35-21-12-10-20(11-13-21)28-24(32)17-31-25(19-8-6-18(3)7-9-19)29-23-16-30(27(34)36-5-2)15-14-22(23)26(31)33/h6-13H,4-5,14-17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEQYAXIGVAUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)C(=O)OCC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a compound belonging to the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrido[3,4-d]pyrimidine scaffold : Known for its role in various biological activities.
- Ethoxy and methyl substituents : These groups may influence the compound's pharmacokinetic properties and biological interactions.
Research indicates that pyrido[3,4-d]pyrimidines exhibit several mechanisms of action:
- Kinase Inhibition : Many derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have demonstrated that substituted pyrido[2,3-d]pyrimidines can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
- Antitumor Activity : The compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In particular, it has shown significant cytotoxic effects with IC50 values in the low micromolar range .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this scaffold may possess antibacterial activity against resistant strains of bacteria .
Table 1: Biological Activities of Ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
| Activity Type | Target Pathway/Mechanism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | CDK inhibition | 0.57 | |
| Apoptosis induction | MCF-7 cells (apoptotic markers) | - | |
| Antibacterial | E. coli strains | - |
Case Studies
- Antitumor Efficacy : A study conducted by Elzahabi et al. synthesized various pyrido[2,3-d]pyrimidines and tested their efficacy against five different cancer cell lines. The results indicated that compounds with similar scaffolds to ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo exhibited significant growth inhibition across these lines .
- Mechanistic Insights : Research involving molecular docking studies has elucidated the binding interactions of this compound with PIM-1 kinase—a target implicated in various cancers. The compound was found to significantly activate apoptosis pathways in treated cells .
科学的研究の応用
Key Steps in Synthesis
- Formation of Pyrido[3,4-d]pyrimidine Core : Initial steps often involve the condensation of pyrimidine derivatives with appropriate aldehydes or ketones.
- Functionalization : Introduction of the ethoxyphenyl and methyl groups through nucleophilic substitutions or coupling reactions.
- Carbamoylation : The carbamoyl group is added to enhance the compound's solubility and biological activity.
Anticancer Potential
Research indicates that compounds with a pyrido[3,4-d]pyrimidine structure exhibit significant anticancer activities. For example, derivatives targeting the ephrin receptor family have shown promise in inhibiting tumor growth in various cancer types . Ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate may similarly exhibit such properties due to its structural characteristics.
Enzyme Inhibition
This compound is also being studied for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have shown that similar pyrido[2,3-d]pyrimidines can inhibit kinases associated with cancer progression . The unique functional groups present in ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate could enhance its efficacy as a kinase inhibitor.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Research on related structures has demonstrated their effectiveness against various bacterial strains and fungi. The presence of the ethoxy and methyl groups could contribute to improved interaction with microbial cell membranes .
Drug Development
The potential therapeutic applications of ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate extend to various fields:
- Cancer Therapy : Targeting specific pathways involved in tumor growth.
- Infectious Diseases : Developing new antibiotics based on its antimicrobial properties.
- Neurological Disorders : Investigating its effects on neuroprotective pathways.
Case Studies
- Anticancer Studies : A study published in MDPI highlighted the effectiveness of pyrido[2,3-d]pyrimidines against specific cancer cell lines. The modifications introduced in ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate may enhance its potency compared to existing drugs .
- Enzyme Inhibition Research : Research has indicated that similar compounds can selectively inhibit kinases involved in cancer signaling pathways. This suggests that ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate may have similar applications in targeted cancer therapies.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?
The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step protocols, including cyclization and functionalization. For example:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine hydrochloride .
- Step 2 : Introduction of the 4-ethoxyphenylcarbamoylmethyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .
- Step 3 : Final esterification or carboxylation steps to install the ethyl carboxylate moiety. Reaction conditions (solvent: DMF or THF; temperature: 60–80°C) and stoichiometric ratios (1:1.2 for key intermediates) are critical for minimizing byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for resolving structural ambiguities?
- Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and substituent positioning, as demonstrated for related pyrido-pyrimidines (R factor: <0.06; data-to-parameter ratio: >13) .
- NMR : ¹H/¹³C NMR can identify proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm; pyrimidine carbonyl carbons at δ 165–170 ppm). 2D techniques (HSQC, HMBC) clarify connectivity in crowded regions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₂₇H₂₉N₃O₅: 483.51 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioactivity be systematically addressed?
Discrepancies in bioassay results (e.g., IC₅₀ variability in kinase inhibition) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Pre-screen solubility in PBS or cell media .
- Metabolic instability : Perform stability studies in liver microsomes (e.g., human vs. murine) to identify rapid degradation pathways .
Q. What computational strategies predict the binding mode of this compound to therapeutic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2). Key residues (e.g., Lys168 in CDK2) may form hydrogen bonds with the pyrimidine-4-oxo group .
- MD simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable target engagement .
- QSAR modeling : Correlate substituent modifications (e.g., 4-methylphenyl vs. 4-fluorophenyl) with activity trends to guide analog design .
Q. How can regioselectivity challenges during functionalization be mitigated?
- Directing groups : Install temporary protecting groups (e.g., Boc on the carbamoyl nitrogen) to steer reactions toward the pyrido-pyrimidine’s 3-position .
- Catalytic systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki for aryl groups) improves selectivity for the 2-(4-methylphenyl) substituent .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
